

Application Note: Solubility & Formulation of AT-DIPA in Biomedical Polyols

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Compound of Interest

Compound Name: 4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline

CAS No.: 93859-43-9

Cat. No.: B12680824

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Executive Summary

4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline is an asymmetric methylene bis-aniline derivative. Unlike symmetric analogs (e.g., M-CDEA, M-MIPA), its structural asymmetry disrupts crystalline packing, theoretically enhancing solubility in polyol matrices while maintaining the steric hindrance required for controlled reaction kinetics.

For drug delivery applications, this diamine serves as a critical Chain Extender. Its solubility in the polyol component (Part B) is the rate-limiting step in manufacturing homogeneous, medical-grade polyurethane elastomers. Poor solubility leads to domain phase separation, inconsistent drug elution rates, and mechanical failure.

Chemical Characterization[1][2][3]

- Systematic Name: 4-[(4-Amino-3-methylphenyl)methyl]-2,6-diisopropylaniline
- Molecular Weight: ~296.45 g/mol

- Physical State: Viscous amber liquid or low-melting solid (depending on isomeric purity).
- Key Functionality: Asymmetric steric hindrance (one ring hindered by isopropyls, one by a methyl group) offers a "Goldilocks" reactivity profile—slower than pure MDI/TDI, but faster than fully hindered amines.

Solubility Mechanisms in Polyols

Understanding the thermodynamics of dissolution is vital for protocol design.

- Hydrogen Bonding: The amine groups (-NH₂) of AT-DIPA act as hydrogen bond donors to the ether oxygen acceptors in polyether polyols (e.g., PTMEG, PEG).
- Entropy of Mixing: The asymmetry of AT-DIPA increases the entropy of mixing compared to symmetric crystalline diamines, improving compatibility with amorphous polyols.
- Temperature Dependence: Solubility is endothermic. While soluble at processing temperatures (60–80°C), "crash crystallization" upon cooling to room temperature is a critical risk for shelf-life stability.

Target Polyols for Drug Delivery[4]

- PTMEG (Polytetramethylene Ether Glycol): Standard for soft, biostable implants.
- PEG (Polyethylene Glycol): Hydrophilic, used for hydrogels and fast-release matrices.
- PCL (Polycaprolactone) Diols: Biodegradable, used for resorbable scaffolds.

Protocol: Solubility Determination & Saturation Profiling

Objective: Determine the maximum stable solubility of AT-DIPA in a specific polyol at processing (80°C) and storage (25°C) temperatures.

Materials Required[1][2][3][4][5][6][7][8][9]

- Solute: AT-DIPA (>98% purity).

- Solvent: Target Polyol (dried, water content <0.05%).
- Equipment:
 - Oil bath with temperature control ($\pm 1^{\circ}\text{C}$).
 - Overhead mechanical stirrer (high torque).
 - Polarized Light Microscope (PLM) or Laser Scattering particle sizer.
 - Karl Fischer Titrator (to ensure moisture doesn't interfere).

Step-by-Step Methodology

Phase A: Visual Solubility Limit (Screening)

- Preparation: Aliquot 50.0 g of Polyol into a 100 mL glass reactor. Heat to 80°C under dry nitrogen purge.
- Incremental Addition: Add AT-DIPA in 1.0 g increments (2% w/w).
- Agitation: Stir at 300 RPM for 15 minutes after each addition.
- Observation: Record the point of saturation (persistent cloudiness or undissolved droplets).
 - Note: Asymmetric amines may form a micro-emulsion before true solution; look for "Schlieren lines" indicating dissolution vs. scattering indicating suspension.
- Cooling Stress Test: Once dissolved at 80°C , cool the sample to 25°C at a rate of $1^{\circ}\text{C}/\text{min}$. Hold for 24 hours.
- Pass Criteria: Solution remains optically clear with no sediment.

Phase B: Analytical Validation (HPLC/DSC)

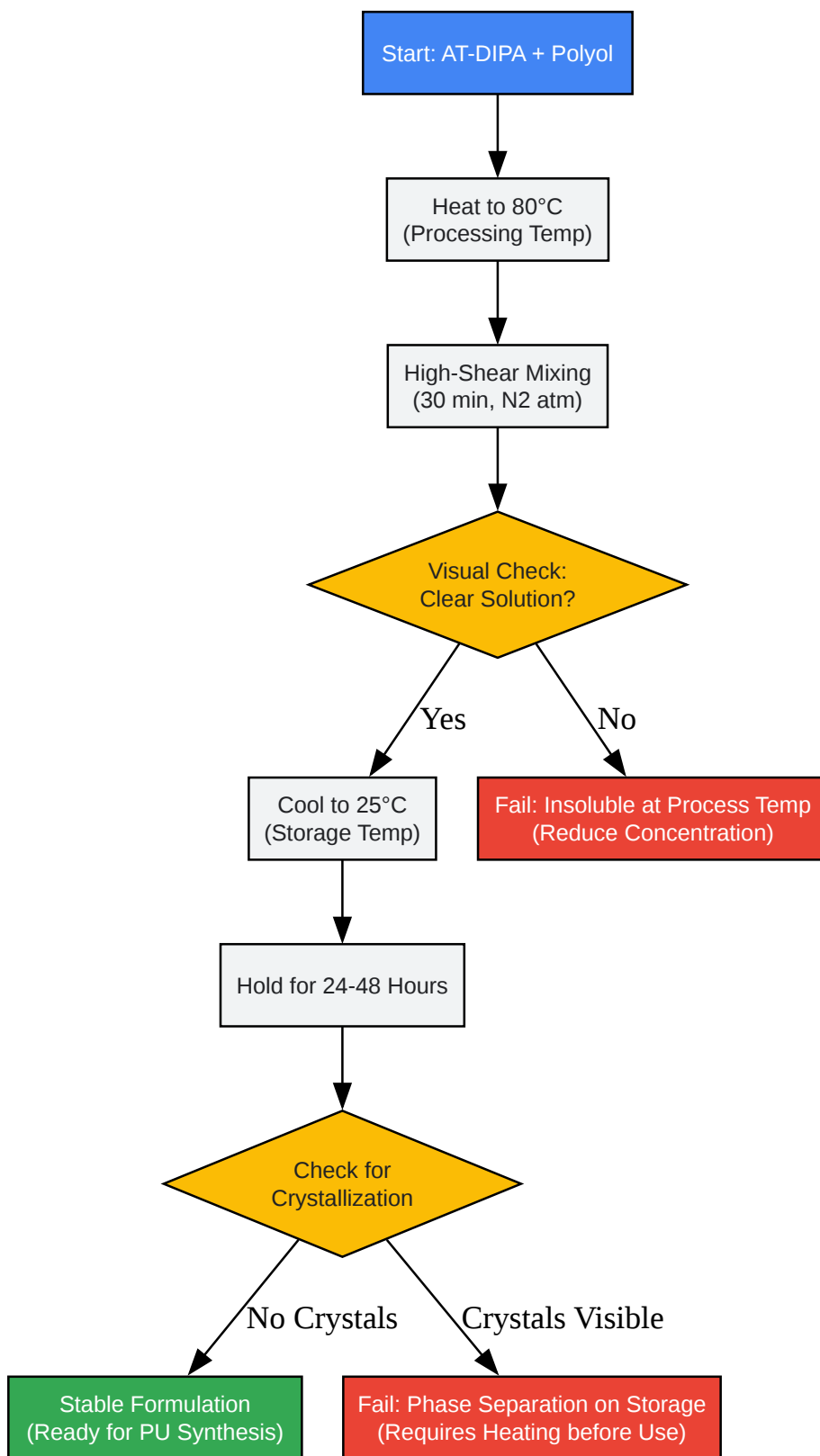
For GMP-grade formulations, visual inspection is insufficient.

- Sampling: Take supernatant from the "Cooling Stress Test" sample (if precipitate formed).

- Quantification: Dilute in Acetonitrile and analyze via HPLC (C18 column, UV detection at 254 nm) against a standard curve.
 - Calculation:
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- DSC Analysis: Run Differential Scanning Calorimetry on the mixture.
 - Look for: A melting endotherm distinct from the polyol's Tg. The disappearance of the amine's melting peak confirms molecular dispersion (true solution).

Experimental Workflow Diagram

The following diagram outlines the decision tree for formulating AT-DIPA into a Polyol "Part B" blend.



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Figure 1: Logic flow for determining the viability of AT-DIPA concentrations in polyol pre-blends.

Reference Data: Solubility Expectations

Based on structural analogs (M-CDEA/M-MIPA) and asymmetric amine behavior.

Polyol Type	MW (g/mol)	Est. Solubility @ 25°C	Est. Solubility @ 80°C	Formulation Note
PTMEG	1000	10 - 15% w/w	> 40% w/w	Excellent compatibility due to ether backbone.
PTMEG	2000	5 - 8% w/w	> 30% w/w	Higher MW reduces solvent power of polyol.
PCL	1000	8 - 12% w/w	> 35% w/w	Ester groups may compete for H-bonding.
PEG	600	> 20% w/w	> 50% w/w	High polarity aids solubility; watch for hygroscopicity.

Critical Insight: If the required stoichiometry for the PU formulation demands a concentration higher than the 25°C solubility limit, the component must be stored in a heated vessel (Hot Pot) at 60°C prior to mixing with the isocyanate.

Application in Drug Delivery Systems

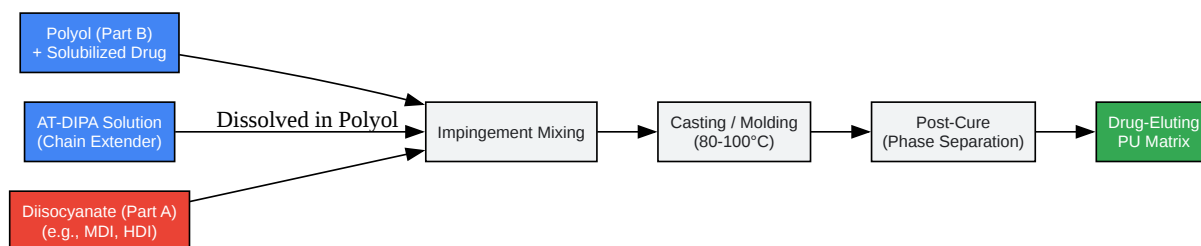
For drug development professionals, the solubility of AT-DIPA directly impacts the Drug Release Profile.

Mechanism of Action

In a drug-eluting PU matrix, AT-DIPA creates the "Hard Segment".

- Hard Segment Domain: The reaction of AT-DIPA + Isocyanate forms rigid, hydrophobic domains.
- Drug Partitioning: Hydrophobic drugs (e.g., Paclitaxel, Sirolimus) preferentially partition into these hard segments.
- Tuning Release: By adjusting the AT-DIPA : Polyol ratio, you control the hard segment density.
 - Higher AT-DIPA = More Hard Segments = Slower Diffusion/Release.
 - Lower AT-DIPA = More Soft Phase = Faster Diffusion.

Synthesis Pathway Diagram



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Figure 2: Integration of AT-DIPA into the polyurethane synthesis workflow for drug delivery matrices.

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Sources

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